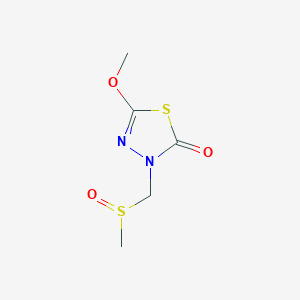
5-methoxy-3-((methylsulfinyl)methyl)-1,3,4-thiadiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-3-((methylsulfinyl)methyl)-1,3,4-thiadiazol-2(3H)-one is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a methoxy group, a methylsulfinyl group, and a thiadiazolone core
Méthodes De Préparation
The synthesis of 5-methoxy-3-((methylsulfinyl)methyl)-1,3,4-thiadiazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include methoxy-substituted aromatic compounds and sulfur-containing reagents.
Reaction Conditions: The reaction conditions may involve the use of solvents such as methanol or ethanol, along with catalysts to facilitate the formation of the thiadiazole ring.
Synthetic Routes: One common synthetic route involves the reaction of a methoxy-substituted aromatic compound with a sulfur-containing reagent under controlled conditions to form the thiadiazole ring
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis to larger reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
5-methoxy-3-((methylsulfinyl)methyl)-1,3,4-thiadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the methylsulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfinyl group back to a methylthio group.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
5-methoxy-3-((methylsulfinyl)methyl)-1,3,4-thiadiazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for various industrial applications, including the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-methoxy-3-((methylsulfinyl)methyl)-1,3,4-thiadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methylsulfinyl groups play a crucial role in its binding to target molecules. It can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 5-methoxy-3-((methylsulfinyl)methyl)-1,3,4-thiadiazol-2(3H)-one stands out due to its unique combination of functional groups. Similar compounds include:
5-methoxy-2-methylindole: This compound shares the methoxy group but differs in its core structure and functional groups.
5-methoxyindole-3-acetic acid: Another methoxy-substituted compound with different biological activities and applications.
2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone: A compound with a methoxy group and different core structure, used in different research contexts.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Propriétés
Numéro CAS |
16899-04-0 |
|---|---|
Formule moléculaire |
C5H8N2O3S2 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
5-methoxy-3-(methylsulfinylmethyl)-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C5H8N2O3S2/c1-10-4-6-7(3-12(2)9)5(8)11-4/h3H2,1-2H3 |
Clé InChI |
LBMZURPDADXCLH-UHFFFAOYSA-N |
SMILES canonique |
COC1=NN(C(=O)S1)CS(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


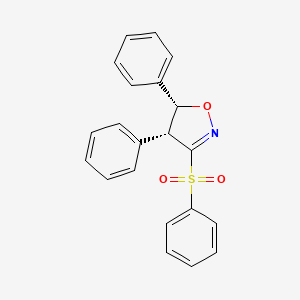
![2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12908561.png)
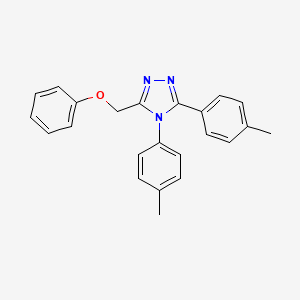
![Isopentyl 4'-phenyl-[2,2'-biquinoline]-4-carboxylate](/img/structure/B12908568.png)
![N-Benzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12908572.png)
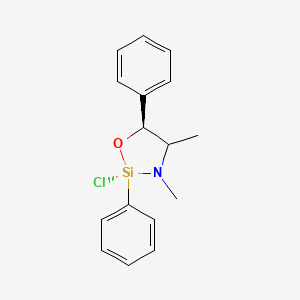
![6-{[(4-Chlorophenyl)carbamoyl]amino}pyridazine-3-carboxamide](/img/structure/B12908587.png)
![Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12908595.png)
![2-Chloro-N-[(1,2-oxazol-3-yl)carbamoyl]acetamide](/img/structure/B12908596.png)
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl-](/img/structure/B12908599.png)
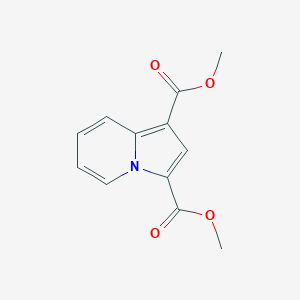
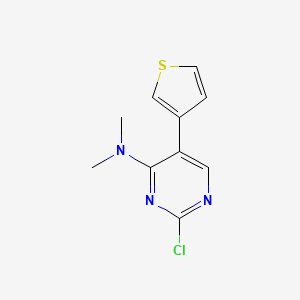
![Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate](/img/structure/B12908609.png)

